molecular formula C14H10FIO B1613322 2-(3-Fluorophenyl)-2'-iodoacetophenone CAS No. 898784-77-5

2-(3-Fluorophenyl)-2'-iodoacetophenone

Cat. No. B1613322
M. Wt: 340.13 g/mol
InChI Key: VDDKYJWRHCISTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description


2-(3-Fluorophenyl)-2’-iodoacetophenone is a chemical compound. However, there is limited information available about this specific compound. It appears to be a derivative of acetophenone, which is a simple aromatic ketone1. The compound contains a fluorophenyl group and an iodoacetophenone group, suggesting potential applications in various chemical reactions due to the presence of these functional groups2.



Synthesis Analysis


The synthesis of 2-(3-Fluorophenyl)-2’-iodoacetophenone is not explicitly mentioned in the available literature. However, similar compounds have been synthesized through various methods. For instance, the protodeboronation of alkyl boronic esters has been reported as a method for synthesizing related compounds3. Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors4.



Molecular Structure Analysis


The molecular structure of 2-(3-Fluorophenyl)-2’-iodoacetophenone is not directly available. However, the structures of similar compounds have been analyzed using techniques such as X-ray diffraction (XRD) and spectroscopic methods5. These methods can provide valuable insights into the molecular structure, including bond lengths, angles, and the spatial orientation of substituents6.



Chemical Reactions Analysis


The specific chemical reactions involving 2-(3-Fluorophenyl)-2’-iodoacetophenone are not detailed in the available literature. However, related compounds have been studied for their reactivity. For example, the catalytic protodeboronation of alkyl boronic esters has been reported3. Additionally, the reactivity of similar compounds towards other chemical entities, including metal ions and nucleophiles, has been studied7.



Physical And Chemical Properties Analysis


The physical and chemical properties of 2-(3-Fluorophenyl)-2’-iodoacetophenone are not directly available. However, similar compounds have been analyzed for their properties. For instance, the physical properties, including solubility, melting point, and crystalline form, are influenced by the compound’s molecular structure9. The chemical properties, such as reactivity with other compounds and potential as ligands in complexation reactions, underline the versatility of related compounds9.


Scientific Research Applications

Synthetic Cathinones in Forensic Toxicology

  • Field : Forensic Toxicology
  • Application : “2-(3-Fluorophenyl)-2’-iodoacetophenone” is related to the synthesis of synthetic cathinones, which are one of the most numerous and widespread groups among novel psychoactive substances (NPS) . These substances pose a significant threat to the health and lives of their users .
  • Method : Various online databases such as PubMed, Google Scholar, and databases of government agencies involved in early warning systems were used in search of reports on the identification of newly emerging synthetic cathinones .
  • Results : 29 synthetic cathinones were identified that have been detected for the first time from early 2019 to mid-2022 . Some of these new agents already posed a threat, as the first cases of poisonings, including fatal ones, have been reported .

Bio-Orthogonal Click Chemistry

  • Field : Biochemistry
  • Application : While “2-(3-Fluorophenyl)-2’-iodoacetophenone” is not directly mentioned, it could potentially be used in bio-orthogonal click chemistry, a set of reactions exclusively targeting non-native molecules within biological systems . These methodologies have brought about a paradigm shift, demonstrating the feasibility of artificial chemical reactions occurring on cellular surfaces, in the cell cytosol, or within the body .
  • Method : The review explores mechanistic details and applications, highlighting the versatility and potential of this methodology in diverse scientific contexts, from cell labelling to biosensing and polymer synthesis .
  • Results : Researchers globally continue to advance this powerful tool for precise and selective manipulation of biomolecules in complex biological systems .

Chemical Synthesis

  • Field : Chemical Synthesis
  • Application : “2-(3-Fluorophenyl)-2’-iodoacetophenone” could potentially be used in the synthesis of other chemicals. For instance, 3-Fluorophenylacetonitrile, a related compound, is available for purchase from chemical suppliers, suggesting it may be used in various chemical reactions .
  • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
  • Results : The outcomes of these syntheses would vary based on the specific reactions and conditions .

Drug Discovery

  • Field : Medicinal Chemistry
  • Application : Pyrrolidine, a five-membered ring with a nitrogen atom, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . While “2-(3-Fluorophenyl)-2’-iodoacetophenone” is not directly mentioned, it could potentially be used in the synthesis of pyrrolidine derivatives .
  • Method : The review explores mechanistic details and applications, highlighting the versatility and potential of this methodology in diverse scientific contexts, from cell labelling to biosensing and polymer synthesis .
  • Results : Researchers globally continue to advance this powerful tool for precise and selective manipulation of biomolecules in complex biological systems .

Antibacterial Drugs

  • Field : Pharmacology
  • Application : Sulfonamides are used as antibacterial drugs . A compound related to “2-(3-Fluorophenyl)-2’-iodoacetophenone”, namely 3-bromo-N-(3-fluorophenyl) benzenesulfonamide, is synthesized by the amidation reaction .
  • Method : The structure of the title compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
  • Results : The outcomes of these syntheses would vary based on the specific reactions and conditions .

Triazole Synthesis

  • Field : Organic Chemistry
  • Application : “2-(3-Fluorophenyl)-2’-iodoacetophenone” could potentially be used in the synthesis of triazole analogues . Triazoles are a class of heterocyclic compounds that have been reported to exhibit various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .
  • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
  • Results : The outcomes of these syntheses would vary based on the specific reactions and conditions .

Stimulant Drug Synthesis

  • Field : Medicinal Chemistry
  • Application : While “2-(3-Fluorophenyl)-2’-iodoacetophenone” is not directly mentioned, it could potentially be used in the synthesis of stimulant drugs like 3-Fluorophenmetrazine . 3-Fluorophenmetrazine is a phenylmorpholine-based stimulant and fluorinated analogue of phenmetrazine that has been sold online as a designer drug .
  • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
  • Results : The outcomes of these syntheses would vary based on the specific reactions and conditions .

Safety And Hazards


The safety and hazards associated with 2-(3-Fluorophenyl)-2’-iodoacetophenone are not directly available. However, safety data sheets for similar compounds provide some insights. For instance, 3′-Fluoroacetophenone is classified as a flammable liquid and can cause skin and eye irritation, and may cause respiratory irritation10.


Future Directions


The future directions for the study and application of 2-(3-Fluorophenyl)-2’-iodoacetophenone are not explicitly mentioned in the available literature. However, related compounds, such as synthetic cathinones, have been studied for their potential applications in various domains, including material science, catalysis, and pharmaceuticals11. Further research into the properties and potential applications of 2-(3-Fluorophenyl)-2’-iodoacetophenone could yield valuable insights.


properties

IUPAC Name

2-(3-fluorophenyl)-1-(2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDKYJWRHCISTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642347
Record name 2-(3-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-2'-iodoacetophenone

CAS RN

898784-77-5
Record name Ethanone, 2-(3-fluorophenyl)-1-(2-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)-2'-iodoacetophenone
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)-2'-iodoacetophenone
Reactant of Route 3
Reactant of Route 3
2-(3-Fluorophenyl)-2'-iodoacetophenone
Reactant of Route 4
Reactant of Route 4
2-(3-Fluorophenyl)-2'-iodoacetophenone
Reactant of Route 5
Reactant of Route 5
2-(3-Fluorophenyl)-2'-iodoacetophenone
Reactant of Route 6
Reactant of Route 6
2-(3-Fluorophenyl)-2'-iodoacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.